REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[Cl:19])([O-])=O.ClCCl>C(O)C>[Cl:19][C:5]1[C:4]([NH2:1])=[CH:9][C:8]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:11])=[O:12])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C1=CC=CC=C1)Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the resulting material was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
Water (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
The resulting solids were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous filtrate was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined ethyl acetate solutions were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1N)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |